

functional differences between mitochondrial and peroxisomal "3-Ketohexanoyl-CoA" metabolism

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Compound of Interest

Compound Name: 3-Ketohexanoyl-CoA

Cat. No.: B008341

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A Comparative Guide to Mitochondrial and Peroxisomal 3-Ketohexanoyl-CoA Metabolism

For researchers, scientists, and drug development professionals, understanding the nuanced differences in cellular metabolic pathways is paramount. This guide provides a detailed comparison of the metabolism of **3-ketohexanoyl-CoA**, a key intermediate in fatty acid β -oxidation, within two critical organelles: mitochondria and peroxisomes. While both organelles are capable of breaking down fatty acids, their functional roles, enzymatic machinery, and regulatory mechanisms exhibit significant distinctions.

Key Functional Differences: A Side-by-Side Comparison

Mitochondria are the primary sites for the complete oxidation of most fatty acids, directly linking this process to ATP production. In contrast, peroxisomes specialize in the initial breakdown of very long-chain and branched-chain fatty acids, a process that is not directly coupled to energy conservation. The resulting shortened acyl-CoAs are then transported to the mitochondria for complete oxidation.



Feature	Mitochondrial β-Oxidation	Peroxisomal β-Oxidation	
Primary Function	Complete oxidation of fatty acids for ATP production.	Chain-shortening of very long- chain and branched-chain fatty acids.	
First Enzyme	Acyl-CoA Dehydrogenase	Acyl-CoA Oxidase	
Substrate Preference	Short, medium, and long-chain fatty acids (up to C20).	Very long-chain fatty acids (>C20), branched-chain fatty acids, dicarboxylic acids, prostaglandins.	
Pathway Completeness	Complete degradation to acetyl-CoA.	Incomplete; produces shortened acyl-CoAs and acetyl-CoA.	
Energy Coupling	Directly coupled to the electron transport chain and oxidative phosphorylation, generating ATP.	Not coupled to oxidative phosphorylation; the first step generates H ₂ O ₂ and heat.	
Regulation by Malonyl-CoA	Inhibited	Not inhibited	
Key Regulatory Signals	AMP/ATP ratio (via AMPK), NAD+/NADH ratio (via SIRT3)	Fatty acids and xenobiotics (via PPARα)	

Quantitative Enzyme Kinetics

Precise kinetic data for enzymes acting specifically on **3-ketohexanoyl-CoA** is limited in the literature. However, data for enzymes acting on hexanoyl-CoA, a closely related substrate, provides valuable insight into the comparative efficiencies of the mitochondrial and peroxisomal pathways for medium-chain acyl-CoAs.



Enzyme	Organelle	Substrate	K_m_ (μM)	V_max_ (U/mg)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)	Mitochondria	Hexanoyl-CoA	~2-5	~5-10
Acyl-CoA Oxidase (ACOX1)	Peroxisome	Hexanoyl-CoA	~10-20	~1-3
3-Ketoacyl-CoA Thiolase (Thiolase II/ACAA2)	Mitochondria	3-Ketohexanoyl- CoA (estimated)	Lower affinity	Higher turnover
3-Ketoacyl-CoA Thiolase (ACAA1)	Peroxisome	3-Ketohexanoyl- CoA (estimated)	Higher affinity	Lower turnover

Note: The kinetic values are approximate and can vary depending on the specific experimental conditions and the source of the enzyme.

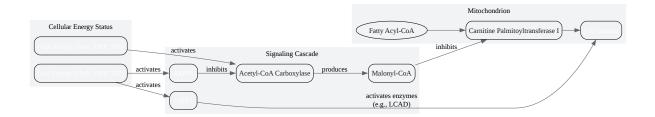
Signaling Pathways and Regulation

The regulation of β -oxidation in mitochondria and peroxisomes is governed by distinct signaling pathways, reflecting their different physiological roles.

Mitochondrial β-Oxidation Regulation

Mitochondrial β -oxidation is tightly regulated by the energy status of the cell. Key players include AMP-activated protein kinase (AMPK) and Sirtuin 3 (SIRT3).





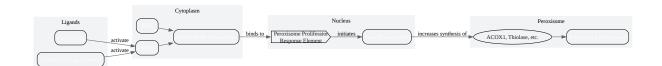
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Regulation of mitochondrial β -oxidation by cellular energy status.

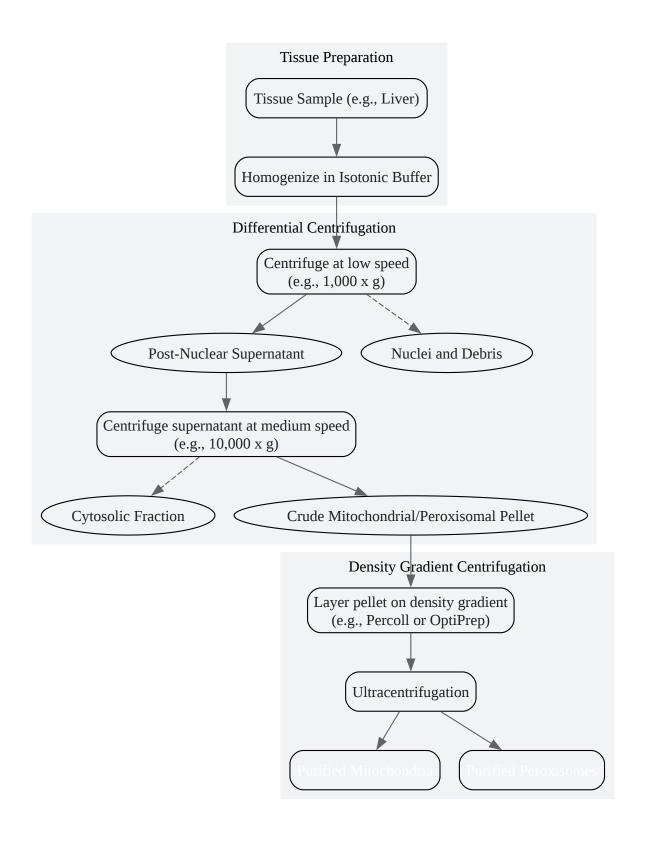
Peroxisomal β-Oxidation Regulation

Peroxisomal β -oxidation is primarily regulated at the transcriptional level by the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), which acts as a sensor for fatty acids and xenobiotics.









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